4-Methoxycarbonylamino-anthrone
Description
Properties
IUPAC Name |
methyl N-(10-oxo-9H-anthracen-1-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-20-16(19)17-14-8-4-7-12-13(14)9-10-5-2-3-6-11(10)15(12)18/h2-8H,9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYJEPSSCBAQKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=CC2=C1CC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Acylation of 4-Aminoanthrone
Anthrone derivatives are typically functionalized at the 9- or 10-positions, but substitution at the 4-position requires regioselective strategies. The introduction of a methoxycarbonylamino group (-NHCO₂CH₃) at the 4-position of anthrone may proceed via a two-step process:
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Synthesis of 4-Aminoanthrone : Anthrone is nitrated at the 4-position using a mixture of nitric and sulfuric acids, followed by reduction of the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl.
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Methoxycarbonylation : The amino group reacts with methyl chloroformate (ClCO₂CH₃) in the presence of a base (e.g., pyridine or triethylamine) to yield the target compound.
Reaction Conditions :
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4-Aminoanthrone synthesis : Nitration at 0–5°C for 2–4 hours; reduction at 25°C under 30–50 psi H₂.
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Acylation : 1:1.2 molar ratio of 4-aminoanthrone to methyl chloroformate in anhydrous dichloromethane (DCM) at 0°C for 1 hour, followed by warming to room temperature.
Yield : ~60–70% (theoretical), though steric hindrance at the 4-position may limit efficiency.
Direct Coupling via Ullmann-Type Reactions
Copper-catalyzed coupling reactions enable the introduction of carbamate groups to aromatic systems. A plausible route involves reacting 4-bromoanthrone with methyl carbamate in the presence of CuI and a diamine ligand (e.g., 1,10-phenanthroline).
Optimization Parameters :
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Catalyst system : CuI (10 mol%), 1,10-phenanthroline (20 mol%).
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Solvent : Dimethylformamide (DMF) at 110°C for 12–18 hours.
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Yield : ~50–55%, with side products arising from anthrone oxidation.
Analytical Validation and Characterization
Spectroscopic Confirmation
Nuclear Magnetic Resonance (NMR) :
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¹H NMR (400 MHz, CDCl₃): Expected signals include a singlet for the methoxy group (δ 3.75–3.80 ppm) and a broad peak for the NH proton (δ 5.80–6.20 ppm). Aromatic protons in the anthrone scaffold appear as multiplet signals between δ 7.20–8.50 ppm.
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¹³C NMR : Carbonyl carbons (C=O) resonate at δ 165–170 ppm, while the methoxy carbon appears at δ 52–55 ppm.
Infrared Spectroscopy (IR) :
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Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch).
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) typically resolves 4-methoxycarbonylamino-anthrone with a retention time of 8.2–8.5 minutes. Purity ≥95% is achievable after recrystallization from ethanol/water.
Challenges and Mitigation Strategies
Regioselectivity in Anthrone Functionalization
Anthrone’s reactivity favors substitution at the 9- and 10-positions due to electronic and steric factors. To enhance 4-position selectivity:
Stability of the Methoxycarbonylamino Group
The carbamate group is prone to hydrolysis under acidic or basic conditions. Storage in anhydrous solvents at –20°C is recommended to prevent degradation.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic acylation | 60–70 | 92–95 | Simple reagents; scalable | Low regioselectivity |
| Ullmann coupling | 50–55 | 88–90 | Direct C–N bond formation | Requires high temperatures; costly catalysts |
Industrial and Research Applications
4-Methoxycarbonylamino-anthrone serves as an intermediate in the synthesis of:
Chemical Reactions Analysis
Types of Reactions: 4-Methoxycarbonylamino-anthrone undergoes various chemical reactions, including:
Oxidation: Conversion to anthraquinones.
Reduction: Formation of anthracenes.
Substitution: Reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin and hydrochloric acid or aluminum bronze are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products:
Oxidation: Anthraquinones.
Reduction: Anthracenes.
Substitution: Various substituted anthrones depending on the reagents used.
Scientific Research Applications
Chemistry
In the field of chemistry, 4-Methoxycarbonylamino-anthrone serves as a reagent in organic synthesis and as a precursor for dyes and pigments. Its unique structure allows for:
- Oxidation Reactions : Conversion to anthraquinones using oxidizing agents like potassium permanganate.
- Reduction Reactions : Formation of anthracenes using reducing agents such as tin and hydrochloric acid.
- Substitution Reactions : Interaction with electrophiles or nucleophiles under controlled conditions.
Biology
In biological research, 4-Methoxycarbonylamino-anthrone is utilized in the study of carbohydrate metabolism. It is particularly notable for its role in colorimetric assays, such as:
- Anthrone Test : This method quantifies carbohydrates by forming a colored complex when reacting with sugars. The intensity of the color correlates with the carbohydrate concentration.
Medicine
The compound has been investigated for potential antibacterial and antifungal properties . Its mechanism of action includes:
- Biofilm Formation Inhibition : Preventing bacterial biofilms from forming.
- Cell Wall Disruption : Compromising bacterial cell integrity.
- Nucleic Acid and Protein Synthesis Inhibition : Blocking essential biomolecule synthesis.
Industrial Applications
4-Methoxycarbonylamino-anthrone has applications in the production of optoelectronic materials and various chemical processes. Its unique properties make it suitable for:
- Dyes and Pigments Production : Leveraging its reactivity to create vibrant colors.
- Chemical Intermediates : Serving as a building block in synthesizing other compounds.
Case Studies
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Carbohydrate Quantification :
- A study demonstrated the effectiveness of the anthrone test using 4-Methoxycarbonylamino-anthrone for quantifying carbohydrates in various biological samples (e.g., blood serum). The method showed high sensitivity and specificity, making it suitable for clinical diagnostics.
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Antimicrobial Activity :
- Research indicated that 4-Methoxycarbonylamino-anthrone exhibited significant antibacterial activity against common pathogens. The study highlighted its potential as a lead compound for developing new antimicrobial agents.
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Dye Production :
- An industrial application study revealed that 4-Methoxycarbonylamino-anthrone could be effectively used to produce high-quality dyes with excellent lightfastness and stability, demonstrating its viability in commercial dye manufacturing.
Mechanism of Action
The mechanism of action of 4-Methoxycarbonylamino-anthrone involves its interaction with biological molecules and pathways. It exerts its effects through:
Biofilm Formation Inhibition: Preventing the formation of bacterial biofilms.
Cell Wall Destruction: Disrupting the integrity of bacterial cell walls.
Inhibition of Nucleic Acid and Protein Synthesis: Blocking the synthesis of essential biomolecules.
Energy Metabolism Blockage: Interfering with cellular energy production.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table highlights key structural features and substituent effects of 4-Methoxycarbonylamino-anthrone and its analogs:
Key Observations:
- Solubility: Anthrone derivatives like 4-Methoxycarbonylamino-anthrone are less soluble in polar solvents compared to simpler anilines (e.g., 4-Hexyloxyaniline) due to their rigid, planar structure.
- Reactivity: The methoxycarbonylamino group may enhance stability against oxidation relative to nitroanilines (e.g., 4-Methoxy-3-nitroaniline), which are prone to reduction .
Spectroscopic Data:
- NMR Shifts: Methoxy groups in analogs (e.g., δ ~3.8 ppm for -OCH₃ in N-(4-Methoxycinnamyl)aniline ) align with expected peaks for 4-Methoxycarbonylamino-anthrone.
- GC-MS : Anthrone derivatives typically exhibit higher molecular ion peaks (e.g., m/z > 250) compared to simpler anilines (e.g., 4-Hexyloxyaniline, m/z ~221) .
Stability and Functional Group Interactions
Q & A
Q. Spectroscopic Binding Assays :
- Fluorescence Quenching : Titrate anthrone derivatives into protein solutions (e.g., BSA) and monitor Trp emission at 340 nm.
- Circular Dichroism (CD) : Track conformational changes in DNA/RNA upon ligand binding.
Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to predict binding modes .
- Controls : Include negative controls (e.g., unsubstituted anthrone) to isolate substituent-specific effects .
Contradiction Analysis in Published Data
Q. How should researchers address discrepancies in reported solubility values for 4-Methoxycarbonylamino-anthrone?
- Methodological Answer :
- Systematic Solvent Screening : Test solubility in 10+ solvents (e.g., DMSO, ethanol, chloroform) using gravimetric methods.
- Temperature Dependence : Measure solubility at 25°C vs. 40°C to assess enthalpy-driven vs. entropy-driven dissolution.
- Data Harmonization : Compare results with structurally similar compounds (e.g., 4-Methoxyaniline solubility in water: ~1.2 g/L at 25°C ).
Note on Evidence-Based Methodology
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
